Ytterbium(III) nitrate pentahydrate

Übersicht

Beschreibung

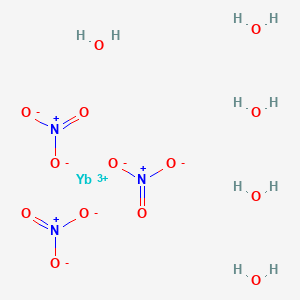

Ytterbium(III) nitrate pentahydrate is an inorganic compound with the chemical formula Yb(NO₃)₃·5H₂O. It is a salt of ytterbium and nitric acid, forming colorless, hygroscopic crystals that are highly soluble in water and ethanol . This compound is widely used in various scientific and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ytterbium(III) nitrate pentahydrate can be synthesized through the reaction of ytterbium hydroxide with nitric acid. The reaction typically occurs in an aqueous medium, resulting in the formation of ytterbium nitrate, which can then be crystallized to obtain the pentahydrate form .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high purity and yield. The compound is often produced as part of the manufacturing of other ytterbium-based materials .

Analyse Chemischer Reaktionen

Types of Reactions: Ytterbium(III) nitrate pentahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, where ytterbium can change its oxidation state.

Substitution: The nitrate ions can be replaced by other anions in substitution reactions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like hydrogen and zinc dust, as well as other metal salts. These reactions often occur under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed: The major products formed from reactions involving this compound include ytterbium oxide, ytterbium fluoride, and various ytterbium-doped materials .

Wissenschaftliche Forschungsanwendungen

Material Science

Ytterbium-Based Materials

Ytterbium(III) nitrate pentahydrate is instrumental in synthesizing ytterbium-based compounds and materials. Its applications in material science include:

- High-Performance Alloys : Used in the production of high-strength alloys that exhibit improved mechanical properties.

- Phosphors for Display Technologies : Integral in manufacturing phosphor materials for screens and displays, enhancing brightness and color fidelity.

| Application Type | Description |

|---|---|

| High-Performance Alloys | Production of alloys with enhanced strength |

| Display Technologies | Components in phosphor materials for displays |

Catalysis

Chemical Reactions

Ytterbium compounds derived from ytterbium nitrate serve as catalysts or catalyst precursors in various chemical reactions:

- Organic Synthesis : Employed in polymerizations and other chemical transformations to enhance reaction rates.

- Industrial Catalysts : Utilized in industrial processes to improve selectivity and efficiency.

| Catalyst Type | Application |

|---|---|

| Organic Synthesis | Catalysis in polymerization reactions |

| Industrial Catalysts | Improving reaction rates in industrial settings |

Biomedical Applications

Medical Imaging and Drug Delivery

Ytterbium compounds are gaining traction in biomedical fields due to their unique properties:

- MRI Contrast Agents : Ytterbium-based compounds can be used as contrast agents in magnetic resonance imaging (MRI), improving image quality.

- Drug Delivery Systems : Research is ongoing into their potential for targeted delivery systems that facilitate controlled release of therapeutic agents.

| Application Type | Description |

|---|---|

| MRI Contrast Agents | Enhancing image quality in MRI procedures |

| Drug Delivery Systems | Targeted release of therapeutic agents |

Electronic and Photonic Devices

Semiconductors and Optoelectronics

This compound plays a significant role in the development of semiconductor materials:

- Optoelectronic Devices : Used in lasers, detectors, and other optoelectronic components due to its favorable optical properties.

| Device Type | Application |

|---|---|

| Lasers | Components for laser technology |

| Detectors | Used in photodetectors for light detection |

Research and Development

Material Research and Catalytic Studies

In research settings, this compound is utilized for advancing knowledge in various scientific domains:

- New Material Development : Investigating new applications for ytterbium-containing materials.

- Catalytic Studies : Employed in studies aimed at developing novel catalytic systems.

| Research Focus | Description |

|---|---|

| New Material Development | Investigating properties of ytterbium compounds |

| Catalytic Studies | Exploring new catalytic mechanisms |

Case Studies

- Nanoscale Coatings : Ytterbium(III) nitrate has been used to create nanoscale coatings on carbon composites, enhancing their mechanical properties and thermal stability.

- Optical Monitoring : Research has demonstrated the use of Yb-doped CaTiO₃ nanoparticles for optical monitoring of bone mineralization, showcasing its potential in biomedical applications.

- Upconversion Materials : Studies have shown that Ytterbium can enhance the efficiency of upconversion materials used in solar energy applications, improving energy conversion rates.

Wirkmechanismus

The precise mechanism of action of ytterbium(III) nitrate pentahydrate is not fully understood. it is believed to act as a catalyst by promoting electron transfer between molecules in organic synthesis reactions. This catalytic activity is attributed to the ability of ytterbium ions to stabilize transition states and facilitate reaction pathways .

Vergleich Mit ähnlichen Verbindungen

- Terbium(III) nitrate

- Erbium(III) nitrate

- Yttrium(III) nitrate

- Neodymium(III) nitrate

- Dysprosium(III) nitrate

Comparison: Ytterbium(III) nitrate pentahydrate is unique among these compounds due to its specific catalytic properties and its ability to form stable hydrates. While other lanthanide nitrates share similar chemical behaviors, this compound is particularly valued for its applications in advanced material synthesis and its role in promoting specific organic reactions .

Biologische Aktivität

Ytterbium(III) nitrate pentahydrate (Yb(NO₃)₃·5H₂O) is an inorganic compound that has garnered attention for its potential biological applications, particularly in the fields of drug delivery and nanomedicine. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

This compound forms colorless, hygroscopic crystals and is soluble in water. It can be synthesized through various methods, including the reaction of ytterbium hydroxide with nitric acid or by reacting ytterbium with nitric oxide in ethyl acetate. The chemical reactions can be summarized as follows:

Nanoparticle Applications

This compound has been utilized in the development of nanoparticles for biomedical applications. Its unique properties make it suitable for drug delivery systems, where it can enhance the efficacy of therapeutic agents. For instance, studies have shown that nanoparticles functionalized with Ytterbium compounds can improve renal clearance and reduce toxicity in animal models, thereby enhancing their safety profile for clinical use .

Case Studies

- Theranostic Applications : Research indicates that Ytterbium-based nanoparticles have been employed in theranostic applications, which combine therapy and diagnostics. In one study, Ytterbium nanoparticles were functionalized to target specific tumor cells, demonstrating receptor-specific imaging capabilities and effective renal clearance within hours post-injection .

- Toxicity Assessment : A significant aspect of studying this compound involves understanding its toxicity. Investigations into its biological response have revealed that factors such as exposure levels and systemic accumulation play critical roles in determining its safety profile . The compound's interactions at the cellular level are influenced by its size, shape, and surface properties, which are crucial for minimizing potential health hazards .

Summary of Biological Effects

| Biological Activity | Description |

|---|---|

| Drug Delivery | Enhances cellular uptake and reduces toxicity when used in nanoparticle formulations. |

| Imaging | Facilitates targeted imaging in cancer therapies through functionalized nanoparticles. |

| Toxicity Profile | Requires careful assessment of exposure levels and systemic effects to ensure safety. |

Research Findings

Recent studies highlight the importance of surface modifications on Ytterbium-based nanoparticles to improve their biocompatibility and effectiveness in drug delivery systems. For example, the coupling of specific ligands to the surface can significantly enhance cellular binding and uptake, making these nanoparticles more effective in targeting diseased tissues .

Eigenschaften

IUPAC Name |

ytterbium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.5H2O.Yb/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOPWXFTXDPBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Yb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3O14Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583445 | |

| Record name | Ytterbium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35725-34-9 | |

| Record name | Ytterbium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ytterbium nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.